

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

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Compound of Interest

Compound Name: 1-(3-Nitrophenylsulfonyl)piperidine

Cat. No.: B1296588

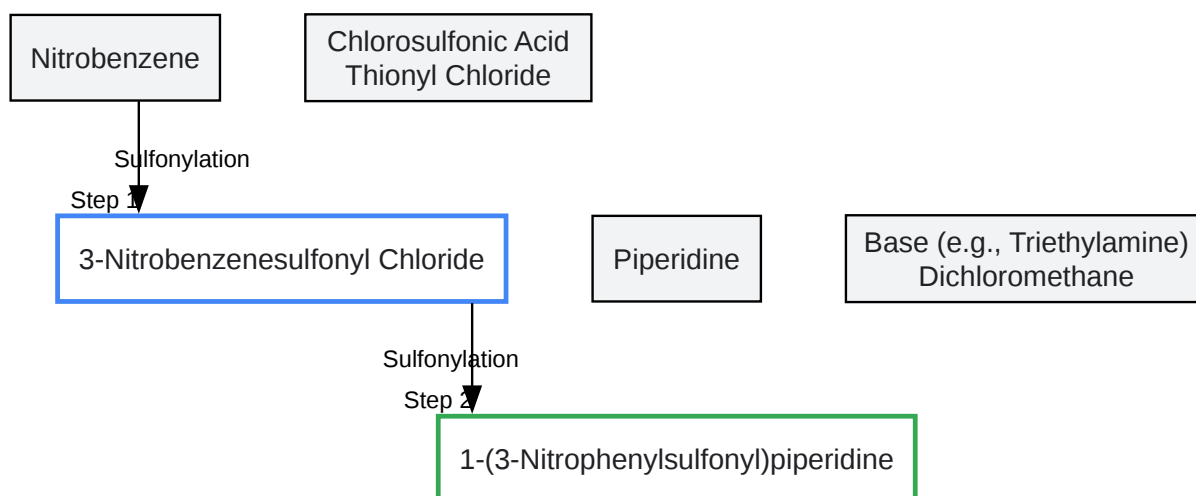
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(3-Nitrophenylsulfonyl)piperidine**, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its precursor.

Synthesis Pathway

The synthesis of **1-(3-Nitrophenylsulfonyl)piperidine** is a two-step process. The first step involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, from nitrobenzene. The second step is the sulfonylation of piperidine with the synthesized 3-nitrobenzenesulfonyl chloride to yield the final product.



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Caption: Overall synthesis pathway for **1-(3-Nitrophenylsulfonyl)piperidine**.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from a patented industrial process, known for its high efficiency.^{[1][2]}

Reaction:

Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride.

Procedure:

- To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours at a temperature of 112 °C.
- Stir the mixture at this temperature for an additional 4 hours.
- Cool the reaction mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.
- Continue stirring at 70 °C until the evolution of gas ceases.

- Cool the reaction mixture and pour it into ice-water at 5 °C.
- Filter the precipitated 3-nitrobenzenesulfonyl chloride by suction and wash with water and then with a sodium hydrogen carbonate solution.
- The moist product can be used directly in the next step or dried to determine the yield.

Quantitative Data:

Parameter	Value	Reference
Yield of dry product	96.3%	[1]
Purity of moist product	89.9%	[1]

Step 2: Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

This protocol is based on established methods for the sulfonylation of amines and analogous reactions with piperidine derivatives.[3][4]

Reaction:

3-Nitrobenzenesulfonyl chloride is reacted with piperidine in the presence of a base to form **1-(3-Nitrophenylsulfonyl)piperidine**.

Procedure:

- Dissolve piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- To this mixture, add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Expected Quantitative Data:

While a specific yield for this reaction is not detailed in the direct search results, high yields (typically around 90%) are expected based on analogous reactions.^{[3][4]}

Parameter	Expected Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄ S
Molecular Weight	270.31 g/mol
Melting Point	124 °C
Appearance	Off-white to yellow solid
Yield	High (approx. 90%)

Characterization Data

The structure and purity of **1-(3-Nitrophenylsulfonyl)piperidine** can be confirmed by standard analytical techniques. The following are expected spectral data based on the analysis of structurally similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring (typically in the aromatic region, δ 7.5-8.5 ppm) and the piperidine ring (in the aliphatic region, δ 1.5-3.5 ppm).

- ^{13}C NMR: The spectrum should display signals corresponding to the carbons of the nitrophenyl group ($\delta \sim 120\text{-}150$ ppm) and the piperidine ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching around 1350 cm^{-1} and 1160 cm^{-1}) and the nitro group (N-O stretching around 1530 cm^{-1} and 1350 cm^{-1}).

3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak ($[\text{M}+\text{H}]^+$) expected at m/z 271.07.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.



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